molecular formula C24H26N6O B11229490 N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11229490
M. Wt: 414.5 g/mol
InChI Key: FRNBXZGZZARUNR-UHFFFAOYSA-N
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Description

N4-(3,5-DIMETHYLPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which play a crucial role in cell cycle regulation .

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H26N6O/c1-16-11-17(2)13-18(12-16)27-22-21-15-26-30(19-7-4-3-5-8-19)23(21)29-24(28-22)25-14-20-9-6-10-31-20/h3-5,7-8,11-13,15,20H,6,9-10,14H2,1-2H3,(H2,25,27,28,29)

InChI Key

FRNBXZGZZARUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYLPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N4-(3,5-DIMETHYLPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3,5-DIMETHYLPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This specificity contributes to its potent anti-cancer activity and makes it a valuable compound for further research and development .

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